Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate
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Overview
Description
Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate is a complex organic compound with a molecular formula of C23H22N6O2. This compound is known for its unique structure, which includes a pteridine ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate typically involves multiple steps. One common method starts with the preparation of the pteridine core, followed by the introduction of the 2,5-dimethylphenyl group through a nucleophilic aromatic substitution reaction. The final step involves esterification to introduce the ethyl benzoate moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate involves its interaction with specific molecular targets. The pteridine ring system can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate: Known for its unique pteridine ring system.
This compound: Another compound with a similar structure but different functional groups.
Uniqueness
This compound stands out due to its specific combination of functional groups and the presence of the pteridine ring system. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
ethyl 4-[[4-(2,5-dimethylanilino)pteridin-2-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-4-31-22(30)16-7-9-17(10-8-16)26-23-28-20-19(24-11-12-25-20)21(29-23)27-18-13-14(2)5-6-15(18)3/h5-13H,4H2,1-3H3,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHZNJCZEJOTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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